molecular formula C7H6N2O4 B074826 Benzaldehyde, 2-hydroxy-5-nitro-, oxime CAS No. 1595-15-9

Benzaldehyde, 2-hydroxy-5-nitro-, oxime

Cat. No. B074826
CAS RN: 1595-15-9
M. Wt: 182.13 g/mol
InChI Key: DVBKBUGAIYQNOE-YWEYNIOJSA-N
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Description

Benzaldehyde, 2-hydroxy-5-nitro-, also known as 5-Nitro-2-hydroxybenzaldehyde, is a chemical compound with the formula C7H5NO4 . It has a molecular weight of 167.1189 .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 4-hydroxy benzaldehyde was dissolved in CH3COOH under hydrothermal conditions and heated. Then, HNO3 (63%) was added to this solution and the mixture was stirred while keeping the temperature below 110 °C .


Molecular Structure Analysis

The molecular structure of Benzaldehyde, 2-hydroxy-5-nitro-, can be represented by the InChI string: InChI=1S/C7H5NO4/c9-4-5-3-6 (8 (11)12)1-2-7 (5)10/h1-4,10H . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Safety and Hazards

Benzaldehyde, 2-hydroxy-5-nitro-, is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

properties

CAS RN

1595-15-9

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

2-[(Z)-hydroxyiminomethyl]-4-nitrophenol

InChI

InChI=1S/C7H6N2O4/c10-7-2-1-6(9(12)13)3-5(7)4-8-11/h1-4,10-11H/b8-4-

InChI Key

DVBKBUGAIYQNOE-YWEYNIOJSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N\O)O

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)O

Other CAS RN

1595-15-9

synonyms

2-HYDROXY-5-NITROBENZALDEHYDE OXIME

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-5-nitrobenzaldehyde (2.10 g, 12.6 mmol) in pyridine (31.0 mL) and EtOH (5.0 mL) was added hydroxylamine hydrochloride (1.75 g, 25.2 mmol). After stirring at 20° C. for 10 h, the mixture was diluted with CH2Cl2 (125 mL) and washed with water (4×70 mL) and brine (50 mL). The organic layer was dried (Na2SO4) and evaporated. The residue was triturated with EtOH and filtered. The resulting solid was rinsed with ether and dried under vacuum to obtain the title compound (1.86 g, 81% yield) as a yellowish solid: MS (electrospray, +ions) m/z 183 (M+H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
title compound
Yield
81%

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